molecular formula C8H10ClNO B1366948 5-Chloro-4-methoxy-2-methylaniline CAS No. 62492-46-0

5-Chloro-4-methoxy-2-methylaniline

Cat. No. B1366948
CAS RN: 62492-46-0
M. Wt: 171.62 g/mol
InChI Key: YFEWGFONNOYUBN-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-methylaniline is a chemical compound with the CAS Number: 62492-46-0 . It has a molecular weight of 171.63 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-methoxy-2-methylaniline can be represented by the InChI code: 1S/C8H10ClNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3 . The compound has a molecular formula of C8H10ClNO .


Physical And Chemical Properties Analysis

5-Chloro-4-methoxy-2-methylaniline is a powder that is stored at room temperature . Its melting point is between 93-94.5°C . The compound has a molecular weight of 171.63 .

Safety and Hazards

The compound is considered hazardous and can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s plausible that this compound may interact with targets involved in mood regulation, such as monoamine neurotransmitters .

Mode of Action

It’s known that many antidepressants work by inhibiting the reuptake of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft

Biochemical Pathways

Given its potential role in the synthesis of antidepressants, it may influence the serotonergic, noradrenergic, and dopaminergic pathways . These pathways are crucial for mood regulation and are often targeted by antidepressant drugs.

Pharmacokinetics

Its molecular weight of 17163 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed . Its melting point is 93-94.5°C , which may also influence its absorption and distribution.

Result of Action

If it acts similarly to other antidepressants, it may increase the availability of monoamine neurotransmitters in the synaptic cleft, potentially leading to improved mood and reduced symptoms of depression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other substances can affect a compound’s solubility, stability, and interaction with its targets. The storage temperature for 5-Chloro-4-methoxy-2-methylaniline is room temperature , suggesting that it is stable under normal conditions.

properties

IUPAC Name

5-chloro-4-methoxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEWGFONNOYUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90489547
Record name 5-Chloro-4-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62492-46-0
Record name 5-Chloro-4-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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